2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate
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Overview
Description
2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate is an organic compound that belongs to the carbamate family. This compound is characterized by the presence of a phenyl group substituted with an isopropyl group and a carbamate group attached to a 2-chloroethenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate typically involves the reaction of 2-(Propan-2-yl)phenol with 2-chloroethenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like crystallization and distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or phenols.
Scientific Research Applications
2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Phenyl N-(propan-2-yl)carbamate
- 2-Phenyl-2-propanol
- Phenylacetone
Uniqueness
2-(Propan-2-yl)phenyl (2-chloroethenyl)carbamate is unique due to its specific structural features, such as the presence of both a carbamate group and a chloroethenyl moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
88309-43-7 |
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Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
(2-propan-2-ylphenyl) N-(2-chloroethenyl)carbamate |
InChI |
InChI=1S/C12H14ClNO2/c1-9(2)10-5-3-4-6-11(10)16-12(15)14-8-7-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
RVFMWBTXFNDGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(=O)NC=CCl |
Origin of Product |
United States |
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